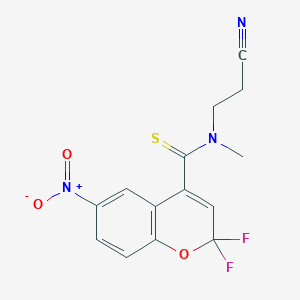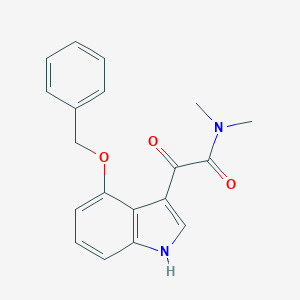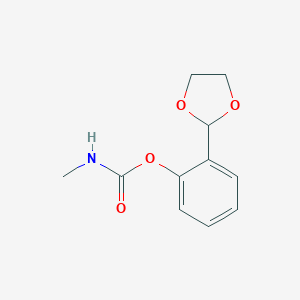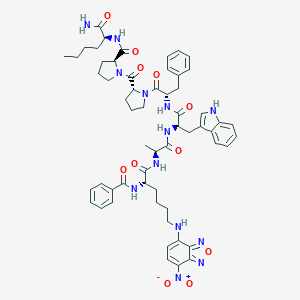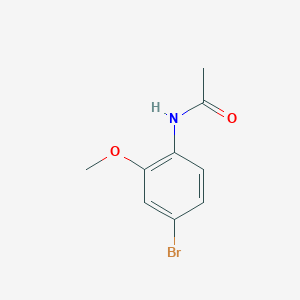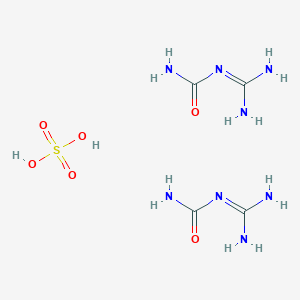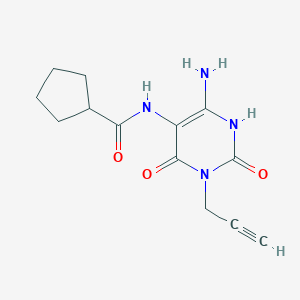
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been linked to a variety of beneficial effects, including increased glucose uptake, enhanced fatty acid oxidation, and decreased inflammation. In recent years, A-769662 has emerged as a promising tool for studying the role of AMPK in various physiological and pathological processes.
Mécanisme D'action
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that allows for phosphorylation of the α subunit by upstream kinases such as LKB1. This leads to increased activity of AMPK, which in turn leads to downstream effects on cellular metabolism and signaling pathways.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide are primarily mediated through its activation of AMPK. This includes increased glucose uptake and fatty acid oxidation in skeletal muscle cells, improved insulin sensitivity in adipocytes, and reduced inflammation in macrophages. N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of using N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide as a research tool is its specificity for AMPK activation. Unlike other AMPK activators such as AICAR and metformin, which can also activate other signaling pathways, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to selectively activate AMPK. However, one limitation of using N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is its relatively low potency compared to other AMPK activators. This can make it difficult to achieve maximal AMPK activation in certain experimental systems.
Orientations Futures
There are several potential future directions for research on N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide and AMPK activation. One area of interest is the development of more potent and selective AMPK activators that can be used in a wider range of experimental systems. Another area of interest is the investigation of the role of AMPK in aging and age-related diseases, such as Alzheimer's disease and type 2 diabetes. Finally, there is growing interest in the use of AMPK activators as potential therapeutics for a variety of diseases, including cancer, cardiovascular disease, and metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide involves a multi-step process, which has been described in detail in several publications. One popular method involves the condensation of 5-amino-1H-pyrimidine-2,4-dione with propargyl bromide to form 6-(prop-2-yn-1-ylamino)-1H-pyrimidine-2,4-dione. This intermediate is then coupled with cyclopentanecarboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been widely used as a research tool to investigate the role of AMPK in various physiological and pathological processes. It has been shown to enhance glucose uptake and fatty acid oxidation in skeletal muscle cells, improve insulin sensitivity in adipocytes, and reduce inflammation in macrophages. In addition, N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been used to study the effects of AMPK activation in cancer cells, where it has been shown to inhibit cell proliferation and induce apoptosis.
Propriétés
Numéro CAS |
152529-71-0 |
|---|---|
Nom du produit |
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
Formule moléculaire |
C13H16N4O3 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H16N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h1,8H,3-7,14H2,(H,15,18)(H,16,20) |
Clé InChI |
FVCJCGYLBCDQHU-UHFFFAOYSA-N |
SMILES |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
SMILES canonique |
C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
Synonymes |
Cyclopentanecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



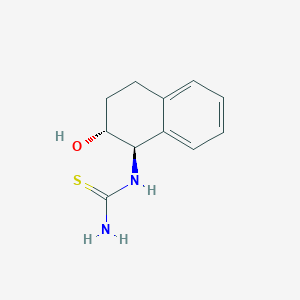
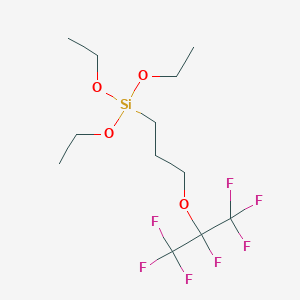
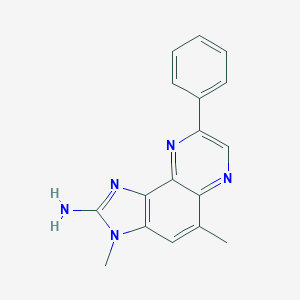
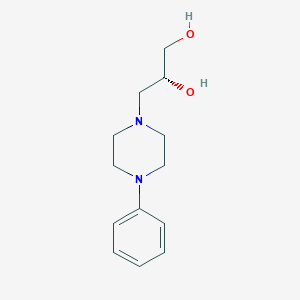
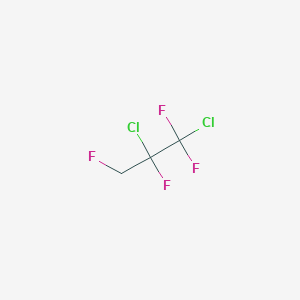
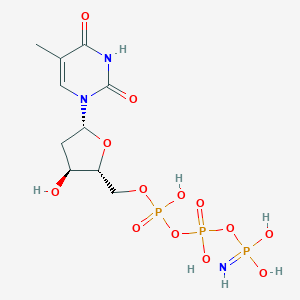
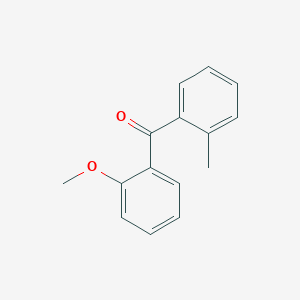
![N-(3-methylbutan-2-yl)-1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B132391.png)
